molecular formula C12H11ClN4O3S B11076933 N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

カタログ番号: B11076933
分子量: 326.76 g/mol
InChIキー: DQGCGYHKEFSCGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is a sulfonamide-acetamide hybrid featuring a 6-chloropyridazine substituent on the sulfamoyl group. The compound’s core structure—a phenylacetamide linked to a sulfonamide moiety—allows for functionalization at the sulfamoyl nitrogen, enabling tailored interactions with biological targets .

特性

分子式

C12H11ClN4O3S

分子量

326.76 g/mol

IUPAC名

N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C12H11ClN4O3S/c1-8(18)14-9-2-4-10(5-3-9)21(19,20)17-12-7-6-11(13)15-16-12/h2-7H,1H3,(H,14,18)(H,16,17)

InChIキー

DQGCGYHKEFSCGC-UHFFFAOYSA-N

正規SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)Cl

製品の起源

United States

準備方法

Preparation of 6-Chloropyridazin-3-sulfamoyl Chloride

6-Chloropyridazin-3-amine reacts with chlorosulfonic acid (2 eq) in dry DCM at −10°C for 2 hours. The sulfamoyl chloride intermediate is extracted into DCM and used immediately due to hygroscopicity.

Critical Parameters

  • Temperature Control: Below −5°C prevents decomposition.

  • Solvent: Anhydrous DCM to avoid hydrolysis.

Coupling with 4-Aminophenylacetamide

The sulfamoyl chloride (1.1 eq) is added dropwise to a solution of 4-aminophenylacetamide (1 eq) and pyridine (2 eq) in THF at 0°C. After 12 hours at 25°C, the mixture is poured into ice-water, and the product is filtered. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 76% of the target compound.

Yield Comparison

BaseSolventTime (h)Yield
PyridineTHF1276%
TriethylamineDCM868%

One-Pot Sequential Sulfonation and Acetylation

Sulfonation of 4-Nitroaniline

4-Nitroaniline is treated with chlorosulfonic acid (3 eq) at 0°C for 1 hour, followed by 2 hours at 50°C. The resultant 4-nitrobenzenesulfonyl chloride is isolated via vacuum distillation.

Ammonolysis and Acetylation

The sulfonyl chloride reacts with 6-chloropyridazin-3-amine in acetone/water (4:1) at pH 8–9 (adjusted with NaHCO₃). After nitro reduction (H₂/Pd-C), the amine is acetylated in situ using acetic anhydride (1.5 eq) at 50°C for 3 hours. The one-pot method achieves 70% overall yield but requires stringent pH control.

Advantages and Limitations

  • Advantage: Reduces purification steps.

  • Limitation: Lower yield due to competing hydrolysis.

Analytical Validation and Quality Control

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity for all routes. The hydrogenation-acetylation method (Section 1) shows the highest reproducibility.

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, aligning with the melting point (220–222°C). Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, indicating suitability for long-term storage .

化学反応の分析

反応の種類

  • 酸化

      試薬: 過マンガン酸カリウムまたは過酸化水素。

      条件: 水性または有機溶媒、通常は穏やかな加熱。

      生成物: 酸化誘導体、スルファモイル基またはアセトアミド基が変化する可能性がある。

  • 還元

      試薬: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。

      条件: 無水条件、通常はエーテル溶媒中。

      生成物: クロロピリダジン基またはスルファモイル基の還元形。

  • 置換

      試薬: アミンまたはチオールなどの求核剤。

      条件: 求核剤に応じて、塩基性または酸性環境。

      生成物: 置換誘導体、フェニル環またはピリダジン環が修飾される。

一般的な試薬と条件

    酸化剤: 過マンガン酸カリウム、過酸化水素。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    溶媒: ジクロロメタン、DMF、エーテル。

    触媒: ピリジン、トリエチルアミン。

科学的研究の応用

Chemistry

  • Catalysis : This compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
  • Material Science : It is utilized in synthesizing polymers and advanced materials due to its unique structural properties.

Biology

  • Enzyme Inhibition : Research indicates that N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide can inhibit specific enzymes, providing insights into enzyme kinetics and inhibition mechanisms.
  • Cell Signaling : It plays a role in investigating biochemical pathways involving sulfamoyl derivatives.

Medicine

  • Drug Development : The compound serves as a lead candidate in developing new pharmaceuticals, particularly those targeting inflammatory pathways.
  • Diagnostics : It is explored for use in designing diagnostic agents for imaging and assays.

Industry

  • Agriculture : There is potential for this compound to be developed as an agrochemical for pest control.
  • Environmental Science : It may be utilized in developing sensors for detecting environmental pollutants.

Research has shown that N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide exhibits notable biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various bacterial strains, suggesting that this compound may also possess enhanced antimicrobial properties.
  • Inhibition of Cyclooxygenases (COX) : Studies indicate that compounds with similar structures can inhibit COX enzymes, leading to reduced inflammation.

Case Studies

  • Antimicrobial Studies : A study on related sulfamoyl compounds indicated significant antimicrobial effects against various bacterial strains. Structural modifications were found to influence the potency of these compounds, suggesting that N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide could exhibit similar properties.
  • Cyclooxygenase Inhibition : Preliminary data from binding affinity studies suggest favorable interactions with specific target proteins involved in inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases.

作用機序

類似化合物の比較

類似化合物

    N-{4-[(6-クロロピリダジン-3-イル)スルファモイル]フェニル}メタンスルホンアミド: 同様の構造であるが、メタンスルホンアミド基を持つ。

    N-{4-[(6-クロロピリダジン-3-イル)スルファモイル]フェニル}プロピオンアミド: アセトアミドではなくプロピオンアミド基を含む。

独自性

N-{4-[(6-クロロピリダジン-3-イル)スルファモイル]フェニル}アセトアミドは、クロロピリダジン基とスルファモイルフェニル基の特異的な組み合わせによって独自性を持ち、明確な化学的および生物学的特性を付与します。この独自性により、さまざまな科学分野における標的とする研究開発に価値のある化合物となっています。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The sulfamoyl group’s substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Name Sulfamoyl Substituent Key Features
N-{4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide (Target) 6-Chloropyridazin-3-yl Chlorinated heterocycle; potential for halogen-mediated target interactions
N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Compound 8) 4-Methylpyrimidin-2-yl Methylpyrimidine group; moderate urease inhibition (IC₅₀ = 12.4 µM)
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (Compound 9) 5-Methylisoxazol-3-yl Isoxazole ring; enhanced solubility (Rf = 0.81)
N-(4-(N-Cyclohexylsulfamoyl)phenyl)acetamide Cyclohexyl Aliphatic substituent; crystallographically validated planar structure
N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide (CAS 19837-89-9) 4-Methoxyphenyl Aromatic methoxy group; density = 1.4 g/cm³

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : Chloropyridazine (target) and methylpyrimidine (Compound 8) may enhance target binding via π-π stacking or halogen bonds, whereas aliphatic groups (e.g., cyclohexyl in ) improve lipophilicity.
  • Bioactivity : Methylpyrimidine (Compound 8) and methylisoxazole (Compound 9) derivatives exhibit urease inhibition, suggesting sulfamoyl-acetamide hybrids broadly target enzymes .

Comparison of Melting Points and Yields :

Compound Melting Point (°C) Yield (%)
Target (Theoretical) N/A N/A
Compound 8 168–173 70.2
Compound 9 165–167 67.9
N-(4-(N-Cyclohexylsulfamoyl)phenyl)acetamide N/A ~70*
Compound 7c 300–302 83

*Estimated from analogous syntheses.

Enzyme Inhibition
  • Urease Inhibition : Compounds 8 and 9 (IC₅₀ = 12.4–18.9 µM) outperform standard inhibitors like thiourea (IC₅₀ = 21.5 µM), highlighting the pharmacophore’s versatility .
Anticancer Activity
  • Pyrazole-Sulfonamide Hybrids: Derivatives of 2-cyano-N-(4-sulfamoylphenyl)acetamide exhibit IC₅₀ = 1.2–3.8 µM against colon cancer (HCT-116), attributed to apoptosis induction via tyrosine kinase inhibition .
  • Thiazole Derivatives : Compound 7c inhibits MCF7 breast cancer cells (IC₅₀ = 2.1 µM) by targeting ATP-binding sites .
Antimicrobial Activity
  • Thiophene/Chromene Derivatives : Sulfamoyl-containing heterocycles (e.g., compound 13a–e) show MIC = 8–32 µg/mL against E. coli and S. aureus .

生物活性

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its molecular structure features a sulfamoyl group linked to a phenyl ring and a chloropyridazine moiety, which may contribute to its interaction with various biological targets.

Molecular Characteristics

  • Molecular Formula : C19H15ClN6O3S2
  • Molecular Weight : 584.1 g/mol
  • IUPAC Name : N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide

Biological Activity

N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties.
  • Anti-inflammatory Effects : The structural characteristics indicate potential interactions with cyclooxygenases (COX), which are key enzymes involved in inflammatory processes.

The mechanism of action for N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide likely involves binding to specific enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. Research indicates that compounds with similar structures often exhibit favorable interactions with biological targets, which may lead to therapeutic applications in treating infections and inflammatory diseases.

Comparative Analysis of Similar Compounds

To better understand the biological potential of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide, a comparison with structurally similar compounds can provide insights into its efficacy and application.

Compound NameMolecular FormulaBiological Activity
N-(4-sulfamoylphenyl)acetamideC11H12N2O3SAntimicrobial, anti-inflammatory
2-(1H-benzimidazol-2-ylsulfanyl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamideC19H15ClN6O3S2Potentially similar biological activities
N-[4-(methylsulfamoyl)phenyl]acetamideC11H12N2O3SAntimicrobial properties

The uniqueness of N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide lies in its specific combination of functional groups and structural features that may enhance its biological efficacy compared to these similar compounds.

Study on Antimicrobial Activity

A study conducted on related sulfamoyl compounds demonstrated significant antimicrobial effects against various bacterial strains. The results indicated that structural modifications influenced the potency of the compounds. This suggests that N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide could exhibit enhanced antimicrobial properties due to its unique structure.

Inhibition of Cyclooxygenases (COX)

Research has shown that compounds similar to N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide can inhibit COX enzymes, leading to reduced inflammation. In vitro studies indicated that these compounds could effectively decrease the production of pro-inflammatory mediators.

Binding Affinity Studies

Preliminary data from binding affinity studies suggest that N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide interacts favorably with specific target proteins. These studies typically assess the compound's inhibition constants against various enzymes or receptors, providing insight into its pharmacological profile.

Q & A

Q. What are the standard synthetic routes for N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}acetamide, and what are the critical reaction parameters?

The synthesis typically involves sequential sulfonylation and acetylation. A common route starts with coupling 6-chloropyridazin-3-amine with 4-acetamidobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions. Key parameters include maintaining anhydrous conditions, controlled stoichiometry, and purification via column chromatography (≥95% purity). Solvents like dichloromethane or dimethylformamide are preferred for solubility .

Q. How is the purity and structural integrity of the compound validated in academic settings?

Purity is assessed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v). Structural confirmation employs 1H^1H- and 13C^{13}C-NMR to verify sulfonamide (-SO2_2NH-) and acetamide (-NHCOCH3_3) groups. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment (e.g., [M+H]+^+ at m/z 355.0421 for C12_{12}H11_{11}ClN4_4O3_3S) .

Advanced Research Questions

Q. What strategies optimize reaction yields for introducing the 6-chloropyridazine moiety during synthesis?

Yield optimization (from ~60% to >85%) involves:

  • Pre-activation of the sulfonyl chloride with catalytic DMAP.
  • Microwave-assisted coupling (50–60°C, 30 min) to accelerate sulfonamide bond formation.
  • Post-synthesis recrystallization in ethanol/water (3:1) to remove unreacted precursors .

Q. How do crystallographic studies inform the compound’s conformation and potential binding interactions?

Single-crystal X-ray diffraction reveals a planar pyridazine ring and a dihedral angle of 42–67° between the pyridazine and phenyl rings, influencing steric interactions. Intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation, critical for target engagement (e.g., enzyme active sites) .

Q. What analytical methods resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Discrepancies arise from assay conditions (e.g., cell lines, serum concentration). Standardized protocols include:

  • Dose-response curves across ≥3 cell lines (e.g., HCT-116, HEK-293).
  • Competitive binding assays with 3H^3H-labeled analogs to quantify target affinity.
  • Meta-analysis of published IC50_{50} values using ANOVA to identify outlier methodologies .

Methodological Considerations

Q. What computational tools predict the compound’s pharmacokinetic properties?

SwissADME and pkCSM predict:

  • Moderate bioavailability (F = 65%) due to logP ≈ 2.1.
  • Blood-brain barrier permeability (logBB = -0.8), suggesting limited CNS activity.
  • CYP3A4-mediated metabolism, highlighting drug-drug interaction risks .

Q. How is the sulfamoyl group’s electronic environment probed experimentally?

Sulfonamide resonance is analyzed via 15N^{15}N-NMR, showing deshielded N–H protons (δ = 8.2–8.5 ppm). IR spectroscopy confirms S=O stretching at 1150–1350 cm1^{-1}. DFT calculations (B3LYP/6-31G*) correlate with experimental vibrational modes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。